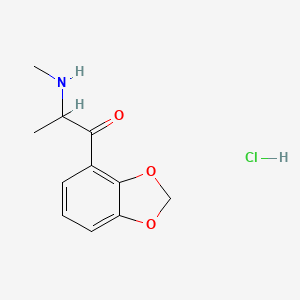

2,3-Methylendioxymethcathinon-Hydrochlorid

Übersicht

Beschreibung

2,3-Methylenedioxymethcathinone (hydrochloride) is a synthetic cathinone, a class of compounds structurally related to the naturally occurring stimulant cathinone found in the khat plant. It is an analytical reference standard and is regulated as a Schedule I compound in the United States . This compound is primarily used in research and forensic applications .

Wissenschaftliche Forschungsanwendungen

2,3-Methylendioxymethcathinon (Hydrochlorid) wird in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt, darunter:

Chemie: Als analytischer Referenzstandard für die Entwicklung und Validierung von Analysemethoden.

Biologie: Um die Auswirkungen von synthetischen Cathinonen auf biologische Systeme zu untersuchen.

Medizin: Forschung zu potenziellen therapeutischen Anwendungen und toxikologischen Wirkungen.

5. Wirkmechanismus

Der genaue Wirkmechanismus von 2,3-Methylendioxymethcathinon (Hydrochlorid) ist nicht vollständig geklärt. Seine strukturelle Ähnlichkeit mit anderen synthetischen Cathinonen deutet darauf hin, dass es mit den dopaminergen und serotonergen Neurotransmittersystemen interagieren kann. Diese Interaktionen sind bekanntermaßen an Gefühlen von Vergnügen, Belohnung und Wachsamkeit beteiligt.

Wirkmechanismus

Target of Action

It is known that similar synthetic cathinones often target monoamine transporters, particularly those for dopamine, norepinephrine, and serotonin .

Biochemical Pathways

It is known that synthetic cathinones like 2,3-mdmc hydrochloride can affect the monoaminergic system, influencing the release, reuptake, and degradation of monoamines . This can lead to increased concentrations of these neurotransmitters in the synaptic cleft, potentially affecting multiple downstream pathways related to mood, cognition, and motor control .

Pharmacokinetics

Similar synthetic cathinones are often rapidly absorbed and distributed throughout the body, with metabolism primarily occurring in the liver . The metabolites are typically excreted in urine .

Result of Action

The use of 2,3-Mdmc hydrochloride can lead to a range of physiological and psychological effects. Physiologically, it can significantly increase blood pressure and heart rate . Psychologically, it can induce pleasurable effects such as stimulation, euphoria, wellbeing, enhanced empathy, and altered perception .

Action Environment

The action, efficacy, and stability of 2,3-Mdmc hydrochloride can be influenced by various environmental factors. These can include the user’s individual physiology, the presence of other substances, and the dose and route of administration .

Biochemische Analyse

Biochemical Properties

It is known that synthetic cathinones like 2,3-Mdmc hydrochloride interact with monoamine transporters in the brain . These transporters include the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), which are responsible for the reuptake of their respective neurotransmitters .

Cellular Effects

In terms of cellular effects, 2,3-Mdmc hydrochloride, like other synthetic cathinones, is known to increase the release of monoamines, a group of neurotransmitters that includes dopamine, norepinephrine, and serotonin . This increase in monoamine levels can lead to a variety of effects on cellular processes, including alterations in cell signaling pathways, changes in gene expression, and impacts on cellular metabolism .

Molecular Mechanism

The molecular mechanism of 2,3-Mdmc hydrochloride involves its interaction with monoamine transporters. It is believed to inhibit the reuptake of monoamines by these transporters, leading to an increase in the concentration of these neurotransmitters in the synaptic cleft . This results in prolonged neurotransmitter action on post-synaptic receptors and an overall increase in monoaminergic neurotransmission .

Temporal Effects in Laboratory Settings

It is known that the effects of synthetic cathinones are often rapid in onset and short-lived

Dosage Effects in Animal Models

There is currently limited information available on the dosage effects of 2,3-Mdmc hydrochloride in animal models. It is known that synthetic cathinones can have potent stimulant effects, and these effects are likely to be dose-dependent .

Metabolic Pathways

The specific metabolic pathways involved in the metabolism of 2,3-Mdmc hydrochloride are not well-characterized. Synthetic cathinones are generally known to undergo extensive metabolism in the body, involving pathways such as N-demethylation .

Transport and Distribution

Given its structural similarity to amphetamines, it is likely to be transported across cell membranes via similar mechanisms, potentially involving monoamine transporters .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 2,3-Methylendioxymethcathinon (Hydrochlorid) umfasst typischerweise die folgenden Schritte:

Bildung des Methylendioxyrings: Dies wird erreicht, indem ein geeigneter Vorläufer, wie z. B. 1,3-Benzodioxol, mit einem halogenierten Keton unter sauren Bedingungen umgesetzt wird.

Einführung der Methylaminogruppe: Das Zwischenprodukt wird dann mit Methylamin umgesetzt, um die Methylaminogruppe einzuführen.

Bildung des Hydrochloridsalzes: Das Endprodukt wird durch Reaktion mit Salzsäure in seine Hydrochloridsalzform umgewandelt.

Industrielle Produktionsverfahren

Industrielle Produktionsverfahren für 2,3-Methylendioxymethcathinon (Hydrochlorid) sind aufgrund seiner Klassifizierung als kontrollierte Substanz im öffentlichen Bereich nicht gut dokumentiert. Die allgemeinen Prinzipien der großtechnischen organischen Synthese, wie z. B. die Optimierung von Reaktionsbedingungen, Reinigung und Qualitätskontrolle, würden Anwendung finden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,3-Methylendioxymethcathinon (Hydrochlorid) kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Ketone oder Carbonsäuren zu bilden.

Reduktion: Reduktionsreaktionen können die Ketongruppe in einen Alkohol umwandeln.

Substitution: Die Methylaminogruppe kann durch andere Amine oder funktionelle Gruppen substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Als Reduktionsmittel werden typischerweise Natriumborhydrid oder Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen erfordern oft Katalysatoren oder spezifische Bedingungen, wie z. B. das Vorhandensein einer Base oder Säure.

Hauptprodukte

Oxidation: Hauptprodukte sind Ketone und Carbonsäuren.

Reduktion: Hauptprodukte sind Alkohole.

Substitution: Die Produkte hängen von dem eingeführten Substituenten ab.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Methylon: Ein weiteres synthetisches Cathinon mit ähnlichen stimulierenden Eigenschaften.

Butylon: Strukturell ähnlich wie Methylon und 2,3-Methylendioxymethcathinon (Hydrochlorid).

Ethylon: Eine weitere verwandte Verbindung mit ähnlichen Wirkungen.

Einzigartigkeit

2,3-Methylendioxymethcathinon (Hydrochlorid) ist einzigartig aufgrund seiner spezifischen Strukturkonfiguration, die im Vergleich zu anderen synthetischen Cathinonen zu unterschiedlichen pharmakologischen Wirkungen führen kann. Sein Methylendioxyring und seine Methylaminogruppe tragen zu seinen einzigartigen chemischen Eigenschaften und Interaktionen mit biologischen Systemen bei.

Eigenschaften

IUPAC Name |

1-(1,3-benzodioxol-4-yl)-2-(methylamino)propan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3.ClH/c1-7(12-2)10(13)8-4-3-5-9-11(8)15-6-14-9;/h3-5,7,12H,6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEXNJVGLIHORH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=C2C(=CC=C1)OCO2)NC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601344677 | |

| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1797884-10-6 | |

| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1797884106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Methylenedioxymethcathinone hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601344677 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-METHYLENEDIOXYMETHCATHINONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CAR68XE9AL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

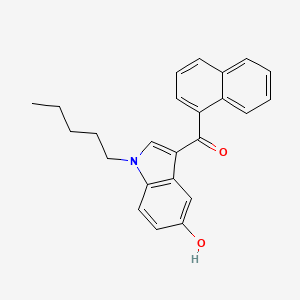

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

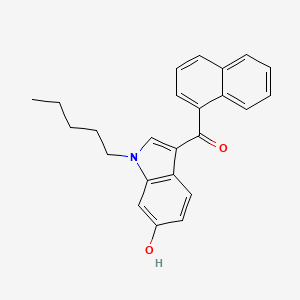

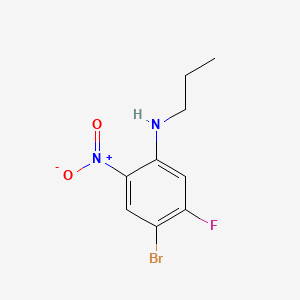

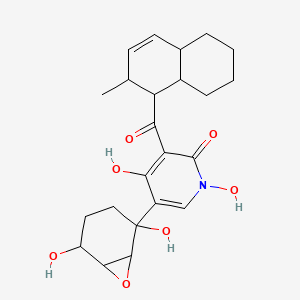

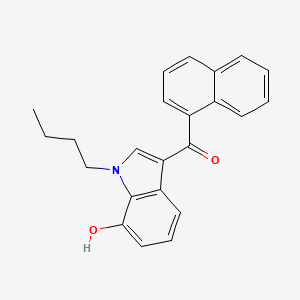

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1R,2R)-2-Prop-2-ynylcyclohexyl]ethanone](/img/structure/B594052.png)

![2H-Thiazolo[5,4-f]indole](/img/structure/B594061.png)

![(2-Benzyl-1,2,3,4-tetrahydrobenzo[b][1,6]naphthyridin-10-yl)(morpholino)methanone](/img/structure/B594067.png)